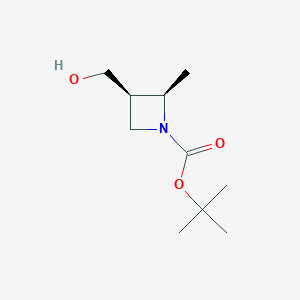
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(2-iodo-ethyl)-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(2-iodo-ethyl)-1H-pyrimidine-2,4-dione is a synthetic organic compound that belongs to the class of pyrimidine nucleosides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(2-iodo-ethyl)-1H-pyrimidine-2,4-dione typically involves multiple steps:
Formation of the tetrahydrofuran ring: This can be achieved through the cyclization of a suitable precursor.
Introduction of the hydroxyl groups: Hydroxylation reactions are used to introduce the hydroxyl groups at the desired positions.
Attachment of the pyrimidine ring: This step involves the coupling of the tetrahydrofuran derivative with a pyrimidine precursor.
Introduction of the iodoethyl group: This can be done through halogenation reactions, where an ethyl group is iodinated.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(2-iodo-ethyl)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The iodoethyl group can be reduced to an ethyl group.
Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential antiviral or anticancer agent due to its structural similarity to nucleosides.
Industry: Used in the development of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(2-iodo-ethyl)-1H-pyrimidine-2,4-dione involves its incorporation into biological systems where it can interfere with nucleic acid synthesis. The iodoethyl group may facilitate binding to specific molecular targets, leading to the inhibition of viral replication or cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil: Another pyrimidine nucleoside with antiviral properties.
1-(β-D-Arabinofuranosyl)-5-iodocytosine: Used in the treatment of certain cancers.
Uniqueness
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(2-iodo-ethyl)-1H-pyrimidine-2,4-dione is unique due to its specific structural features, such as the presence of both hydroxyl and iodoethyl groups, which may confer distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
90301-67-0 |
|---|---|
Fórmula molecular |
C11H15IN2O5 |
Peso molecular |
382.15 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-iodoethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15IN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h4,7-9,15-16H,1-3,5H2,(H,13,17,18)/t7-,8+,9+/m0/s1 |
Clave InChI |
GCWFSWUOBUKTOE-DJLDLDEBSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCI)CO)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCI)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


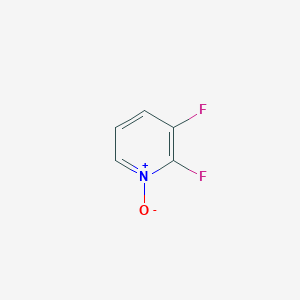

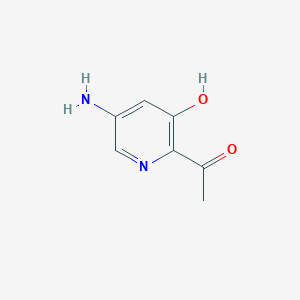
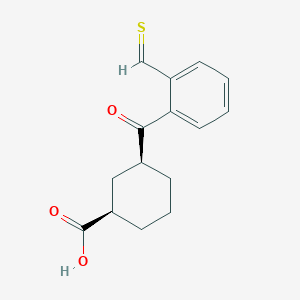
![1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone](/img/structure/B12850895.png)



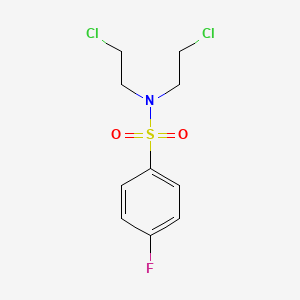
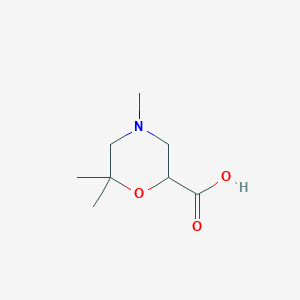
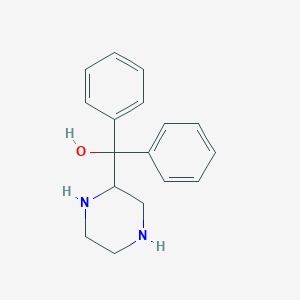
![2-[(4-Chloro-3-fluoroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B12850929.png)

